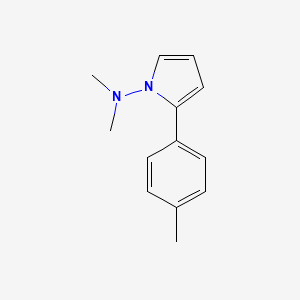

N,N-Dimethyl-2-(4-methylphenyl)-1H-pyrrol-1-amine

Description

Properties

CAS No. |

62506-84-7 |

|---|---|

Molecular Formula |

C13H16N2 |

Molecular Weight |

200.28 g/mol |

IUPAC Name |

N,N-dimethyl-2-(4-methylphenyl)pyrrol-1-amine |

InChI |

InChI=1S/C13H16N2/c1-11-6-8-12(9-7-11)13-5-4-10-15(13)14(2)3/h4-10H,1-3H3 |

InChI Key |

MSFKKKZPTVAUDY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=CN2N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-2-(p-tolyl)-1H-pyrrol-1-amine typically involves the reaction of p-toluidine with dimethylamine in the presence of a suitable catalyst. One common method is the reductive amination of p-tolualdehyde with dimethylamine using a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions.

Industrial Production Methods: On an industrial scale, the production of N,N-Dimethyl-2-(p-tolyl)-1H-pyrrol-1-amine can be achieved through continuous flow processes that allow for better control over reaction parameters and higher yields. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are often employed to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N,N-Dimethyl-2-(p-tolyl)-1H-pyrrol-1-amine can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.

Reduction: The compound can be reduced to form secondary amines or other reduced products.

Substitution: It can participate in nucleophilic substitution reactions where the dimethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as halides, cyanides, or amines can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: N-oxides or hydroxylated derivatives.

Reduction: Secondary amines or fully reduced hydrocarbons.

Substitution: Various substituted amines or other functionalized derivatives.

Scientific Research Applications

Chemistry: N,N-Dimethyl-2-(p-tolyl)-1H-pyrrol-1-amine is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may also be used as a probe to investigate enzyme mechanisms or receptor binding.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs with specific biological activities. It may exhibit pharmacological properties such as anti-inflammatory, analgesic, or antimicrobial effects.

Industry: In the industrial sector, N,N-Dimethyl-2-(p-tolyl)-1H-pyrrol-1-amine is used as a precursor in the manufacture of polymers, resins, and other specialty chemicals. It is also employed in the production of adhesives, coatings, and sealants.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-(p-tolyl)-1H-pyrrol-1-amine involves its interaction with specific molecular targets such as enzymes, receptors, or ion channels. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Features :

- Pyrrole core : A five-membered aromatic heterocycle with nitrogen at position 1.

- N,N-dimethylamine at position 1: Enhances basicity and hydrogen-bonding capacity.

Structural Analogs

Compound A : N,N-Dimethyl-1-(1H-pyrrol-2-yl)methanamine (CAS: 14745-84-7)

- Structure: Pyrrole ring substituted with a dimethylaminomethyl group at position 2.

- Molecular Formula : C₇H₁₂N₂.

- Key Differences :

- Lacks the 4-methylphenyl group , reducing aromatic interactions.

- Simpler substituents result in lower molecular weight (124.18 g/mol ) and altered solubility.

Compound B : N-{[2,5-Dimethyl-1-(4-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-N-[4-(4-morpholinyl)phenyl]amine (CAS: 508185-04-4)

- Structure : Pyrrole substituted with methyl groups (positions 2,5), a 4-methylpyridine at position 1, and a morpholine-linked phenyl group.

- Molecular Formula : C₂₃H₂₆N₄O.

- Key Differences :

- Additional pyridine and morpholine moieties increase molecular weight (374.48 g/mol ) and hydrogen-bonding capacity.

- Enhanced steric bulk may affect receptor binding compared to the target compound.

Compound C : 2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one

- Structure: Pyridazinone core with a 4-methylphenyl substituent.

- Molecular Formula : C₁₁H₁₂N₂O.

- Key Differences: Replaces pyrrole with a pyridazinone ring, altering aromaticity and electronic properties.

Physicochemical and Pharmacological Properties

Notes:

- Lipophilicity : The target compound’s 4-methylphenyl group increases LogP compared to Compound A, favoring membrane permeability.

Biological Activity

N,N-Dimethyl-2-(4-methylphenyl)-1H-pyrrol-1-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

This compound has been investigated for various biological activities, including:

- Antimicrobial Properties : Studies suggest that it may exhibit significant antimicrobial effects against various pathogens.

- Anticancer Potential : Preliminary research indicates potential efficacy in inhibiting cancer cell proliferation.

The biological activity of this compound is thought to involve interactions with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, it may inhibit key enzymes involved in metabolic pathways critical for microbial growth or cancer cell survival.

Antimicrobial Activity

A study highlighted the synthesis of derivatives related to this compound, which were evaluated for antibacterial activity. The results indicated that several derivatives exhibited strong antibacterial properties, particularly against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

Anticancer Activity

In another investigation focused on similar pyrrole derivatives, compounds demonstrated significant cytotoxic effects on various cancer cell lines. For instance, certain derivatives showed IC50 values as low as 49.85 µM against specific tumor types . The mechanism of action was further elucidated through molecular docking studies, revealing binding interactions with dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase active sites .

Table 1: Summary of Biological Activities

Case Studies

-

Case Study on Antimicrobial Efficacy :

A series of pyrrole derivatives were synthesized and tested for their antimicrobial properties. The study found that modifications of the this compound structure significantly enhanced its activity against bacterial strains, suggesting a structure-activity relationship that could guide future drug development. -

Case Study on Cancer Cell Inhibition :

Research involving molecular docking studies revealed that the compound could effectively bind to critical enzymes involved in cancer cell metabolism. This binding was correlated with reduced viability in cancer cell lines, indicating a promising avenue for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.